molecular formula C21H27N3O B5425007 N-benzyl-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]acetamide

N-benzyl-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]acetamide

Cat. No.: B5425007
M. Wt: 337.5 g/mol
InChI Key: NQMPONZEIHEULB-UHFFFAOYSA-N
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Description

N-benzyl-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]acetamide is a chemical compound with the molecular formula C21H27N3O It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]acetamide typically involves the reaction of 2,3-dimethylphenylpiperazine with benzyl chloroacetate. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled and reused is also common to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-benzyl-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]acetamide has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Pharmacology: The compound is investigated for its potential effects on the central nervous system and its ability to modulate neurotransmitter activity.

    Biochemistry: It is used as a tool compound to study the structure-activity relationships of piperazine derivatives.

    Industrial Applications: The compound is explored for its potential use in the synthesis of other bioactive molecules and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-benzyl-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]acetamide involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-benzylpiperazine: A simpler derivative of piperazine with similar pharmacological properties.

    2,3-dimethylphenylpiperazine: A related compound with a similar structure but lacking the benzyl group.

    N-benzyl-2-(4-methylphenyl)piperazinylacetamide: A closely related compound with a methyl group instead of dimethyl groups on the phenyl ring.

Uniqueness

N-benzyl-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]acetamide is unique due to the presence of both the benzyl and 2,3-dimethylphenyl groups, which confer distinct physicochemical properties and biological activities. These structural features may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic profile compared to similar compounds.

Properties

IUPAC Name

N-benzyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O/c1-17-7-6-10-20(18(17)2)24-13-11-23(12-14-24)16-21(25)22-15-19-8-4-3-5-9-19/h3-10H,11-16H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMPONZEIHEULB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)CC(=O)NCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199634
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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